Hydrogen-Bond Donor Capability: 3-Hydroxy vs. 3-Oxo Analog Functional Differentiation
Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate possesses a secondary alcohol at the spiro[3.3]heptane 3-position, contributing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA). In contrast, its closest commercially available analog, Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate (CAS 2229196-57-8), bears a ketone at the same position, providing zero HBDs and only one HBA from the carbonyl oxygen . This difference in hydrogen-bond donor count (ΔHBD = 1) is significant for medicinal chemistry triage, as HBD count is a key parameter in Lipinski's Rule of Five and directly influences membrane permeability and oral bioavailability predictions [1]. The hydroxyl group also enables downstream conjugation chemistry (e.g., esterification, carbamate formation, etherification) that is unavailable with the ketone analog without prior reduction.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (secondary alcohol at C3); HBA = 3 (ester carbonyl, ester ether, alcohol oxygen) |
| Comparator Or Baseline | Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate (CAS 2229196-57-8): HBD = 0; HBA = 3 (ester carbonyl, ester ether, ketone carbonyl) |
| Quantified Difference | ΔHBD = +1 for the target compound vs. oxo analog |
| Conditions | Structural comparison based on established IUPAC nomenclature and molecular formulas; functional group analysis |
Why This Matters
The presence of a hydrogen-bond donor on the target compound versus its absence on the oxo analog provides a critical differentiation point for fragment-based screening libraries, where hydrogen-bonding interactions with target proteins can determine hit quality, and for property-based lead optimization where each HBD increment requires careful ADME justification.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
